molecular formula C18H36N2O4 B8674840 Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]- CAS No. 45278-24-8

Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-

Cat. No. B8674840
M. Wt: 344.5 g/mol
InChI Key: ZTYPCHKEXUPZEJ-UHFFFAOYSA-N
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Patent
US05869712

Procedure details

A solution of N-(2-hydroxyethyl)laurylimidazoline (5 g, 18.7 mmol) and sodium hydroxide pellets (40 mg) in water (1.06 g) is heated at 80° C. for 1 hour. A mixture of glyoxal at a concentration of 40% in water (2.7 g, 18.7 mmol) and 1-propanol (5 g) is then added and the residual solution is heated for 6 hours at 80° C. An assay by capillary electrophoresis indicates a yield of 85% of N-lauroyl-N'-(2-hydroxyethyl)-N'-(carboxymethyl)ethylene-diamine.
Name
N-(2-hydroxyethyl)laurylimidazoline
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OCC[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][N:16]1[CH2:20][CH2:19][N:18]=[CH:17]1.[OH-:21].[Na+].[CH:23]([CH:25]=[O:26])=O.[CH2:27]([OH:30])CC.[OH2:31]>>[C:15]([NH:16][CH2:20][CH2:19][N:18]([CH2:17][CH2:27][OH:30])[CH2:23][C:25]([OH:26])=[O:31])(=[O:21])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH3:4] |f:1.2|

Inputs

Step One
Name
N-(2-hydroxyethyl)laurylimidazoline
Quantity
5 g
Type
reactant
Smiles
OCCCCCCCCCCCCCCN1C=NCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.06 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Name
Quantity
2.7 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)NCCN(CC(=O)O)CCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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